molecular formula C25H25N3S2 B12638832 2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) CAS No. 919295-57-1

2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)

Cat. No.: B12638832
CAS No.: 919295-57-1
M. Wt: 431.6 g/mol
InChI Key: OSLOXEPWBGYCDP-UHFFFAOYSA-N
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Description

2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) is a complex organic compound that features a unique structure combining pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) typically involves the condensation of 1-methyl-1H-pyrrole-2,5-dicarbaldehyde with thiophene derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

similar compounds are often synthesized using scalable organic synthesis techniques, including batch and continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings .

Scientific Research Applications

2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole) is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

919295-57-1

Molecular Formula

C25H25N3S2

Molecular Weight

431.6 g/mol

IUPAC Name

1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-thiophen-2-ylmethyl]pyrrole

InChI

InChI=1S/C25H25N3S2/c1-26-14-4-8-18(26)24(22-10-6-16-29-22)20-12-13-21(28(20)3)25(23-11-7-17-30-23)19-9-5-15-27(19)2/h4-17,24-25H,1-3H3

InChI Key

OSLOXEPWBGYCDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC=C(N2C)C(C3=CC=CN3C)C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

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